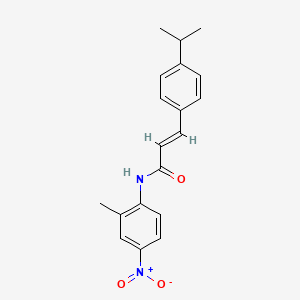
3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用机制
The exact mechanism of action of 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
The compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to exhibit antibacterial effects against gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
The advantages of using 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in lab experiments include its high solubility in organic solvents, which makes it easy to handle and manipulate. The compound also exhibits a high degree of stability, which allows for long-term storage. However, the limitations of using the compound include its potential toxicity, which requires careful handling and disposal. In addition, the compound may exhibit variable results depending on the experimental conditions, which requires careful optimization of the experimental parameters.
未来方向
There are several future directions for the research on 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another potential direction is the synthesis of new polymers based on the compound's monomer properties for various applications, including drug delivery systems. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields, including material science and nanotechnology.
合成方法
The synthesis of 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be achieved through a multi-step reaction. The first step involves the synthesis of 4-isopropylphenyl-2-methyl-4-nitrophenyl ketone through the reaction between 4-isopropylacetophenone and 2-methyl-4-nitrobenzaldehyde in the presence of a base. The second step involves the reaction between the ketone and acryloyl chloride in the presence of a base to form the final product.
科学研究应用
The compound has shown potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, the compound has been used in material science as a monomer for the synthesis of polymers with various applications, including drug delivery systems.
属性
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)16-7-4-15(5-8-16)6-11-19(22)20-18-10-9-17(21(23)24)12-14(18)3/h4-13H,1-3H3,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYDOWAKHJJIY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)